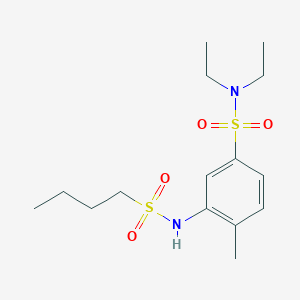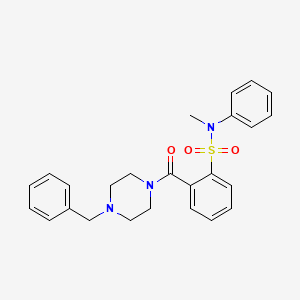![molecular formula C16H11N5OS B7535366 N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It belongs to the class of imidazo[1,2-a]pyridines, which are known to have diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth, viral replication, and inflammation. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. It has also been reported to inhibit the activity of the hepatitis C virus non-structural protein 5A (NS5A), which is essential for viral replication.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to inhibit the replication of the hepatitis C virus and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have high purity and stability. It has also shown promising results in various scientific studies, making it a potential candidate for further research. However, there are also limitations to using this compound in lab experiments. It has not been extensively studied in vivo and its toxicity and pharmacokinetic properties are not well understood. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to elucidate its mode of action.
Orientations Futures
There are several future directions for research on N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide. One direction is to investigate its potential as an anticancer drug. Further studies are needed to determine its toxicity and pharmacokinetic properties in vivo, as well as its efficacy in animal models of cancer. Another direction is to investigate its potential as an antiviral and anti-inflammatory drug. It may have potential in treating viral infections and inflammatory diseases such as rheumatoid arthritis. In addition, further studies are needed to elucidate its mechanism of action and identify its molecular targets. This will aid in the design of more effective derivatives of this compound for future drug development.
Méthodes De Synthèse
The synthesis of N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves the reaction of 4-amino-3-pyridine thiol with 2-bromoacetophenone in the presence of potassium carbonate. The resulting product is then treated with 2-chloro-N-(2-cyanoethyl)acetamide to yield this compound. This synthesis method has been reported in several scientific papers and has been optimized for higher yields and purity.
Applications De Recherche Scientifique
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has shown potential pharmacological properties in various scientific studies. It has been reported to have anticancer, antiviral, and anti-inflammatory activities. The compound has been tested on different cancer cell lines and has shown promising results in inhibiting cancer cell growth. It has also been reported to inhibit the replication of the hepatitis C virus and herpes simplex virus. In addition, it has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5OS/c22-15(12-9-21-7-2-1-5-14(21)18-12)20-16-19-13(10-23-16)11-4-3-6-17-8-11/h1-10H,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOONBVECGSSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] oxolane-2-carboxylate](/img/structure/B7535296.png)

![(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)

![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7535349.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)

![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)